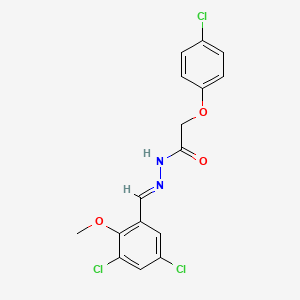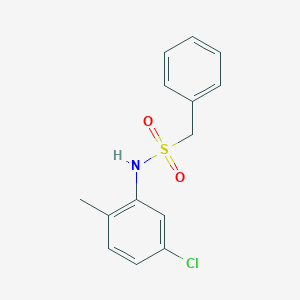
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide, also known as CDDO-Me, is a synthetic triterpenoid compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. In
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is complex and involves multiple pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory responses. 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a major mediator of inflammation. Additionally, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to modulate various signaling pathways including the PI3K/Akt, MAPK, and JAK/STAT pathways.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide dismutase (SOD), which protect cells from oxidative stress. 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide also reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, which are involved in the pathogenesis of various diseases. Additionally, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to inhibit angiogenesis, which is the formation of new blood vessels, and metastasis, which is the spread of cancer cells to other parts of the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is its broad-spectrum activity against various diseases. It has been shown to have potent anti-inflammatory, antioxidant, and anticancer properties. Additionally, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, one of the major limitations of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the development and application of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide. One of the areas of interest is the development of novel formulations and delivery systems to improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response to 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide treatment. Additionally, there is a need for further studies to elucidate the mechanism of action of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide and its potential interactions with other drugs. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide in humans.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is a synthetic triterpenoid compound with potential therapeutic applications in various diseases. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties. The mechanism of action of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is complex and involves multiple pathways. 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the development and application of 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide, including the development of novel formulations and delivery systems, identification of biomarkers, further studies on its mechanism of action, and clinical trials in humans.
Synthesemethoden
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide is synthesized through a multi-step process starting with the precursor compound, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO). The synthesis involves several chemical reactions including esterification, reduction, and condensation. The final product is a yellowish powder with a molecular weight of 625.7 g/mol.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases including cancer, neurodegenerative diseases, and autoimmune disorders. In cancer, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. In neurodegenerative diseases, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to protect neurons from oxidative stress and inflammation. In autoimmune disorders, 2-(4-chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide has been shown to suppress the immune response and reduce inflammation.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl3N2O3/c1-23-16-10(6-12(18)7-14(16)19)8-20-21-15(22)9-24-13-4-2-11(17)3-5-13/h2-8H,9H2,1H3,(H,21,22)/b20-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZMGQKMYFZQD-DNTJNYDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-N'-(3,5-dichloro-2-methoxybenzylidene)acetohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5698645.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5698662.png)



![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)



![1-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-ethoxyphenyl)piperazine](/img/structure/B5698703.png)
![N-[4-chloro-2-(4-morpholinylcarbonyl)phenyl]-2-furamide](/img/structure/B5698714.png)

![{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5698737.png)